molecular formula C6H10N2O3 B13728353 (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one

Cat. No.: B13728353
M. Wt: 158.16 g/mol
InChI Key: UNOZMOSHAWJXBG-GQCTYLIASA-N
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Description

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is an organic compound with the molecular formula C6H10N2O3 It is a nitroalkene derivative characterized by the presence of both a nitro group and a dimethylamino group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one typically involves the reaction of 4-(dimethylamino)but-3-en-2-one with a nitrating agent. One common method is the nitration of 4-(dimethylamino)but-3-en-2-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the nitro group is introduced at the desired position on the butenone backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced nitrating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroketones or nitroalcohols.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitroketones, nitroalcohols

    Reduction: Amines, hydroxylamines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(dimethylamino)but-3-en-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    (E)-4-(dimethylamino)-3-nitrobut-2-en-1-ol: Contains a hydroxyl group, which can alter its chemical and biological properties.

    (E)-4-(dimethylamino)-3-nitrobut-3-en-2-ol: Similar structure but with different functional groups that can affect its reactivity and applications.

Uniqueness

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one is unique due to the presence of both a nitro group and a dimethylamino group on the butenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(E)-4-(dimethylamino)-3-nitrobut-3-en-2-one

InChI

InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3/b6-4+

InChI Key

UNOZMOSHAWJXBG-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/[N+](=O)[O-]

Canonical SMILES

CC(=O)C(=CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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